Type II β-Turn CD Signature: D-Ala-NHMe vs. L-Val-NHMe in Piv-Pro-Xaa-NHMe Models
The model peptide Piv-Pro-D-Ala-NHMe, which incorporates the D-Alanine methylamide moiety, exhibits a distinctive Type II β-turn circular dichroism spectrum with two positive CD bands at ~230 nm and ~202 nm in both cyclohexane and methanol [1]. In contrast, the analogous peptide Piv-Pro-Val-NHMe (L-Val analog) adopts non-turn structures in polar solvents (methanol, hexafluoroisopropanol) and displays only a class B spectrum in cyclohexane suggesting a population of Type I turns, lacking the diagnostic dual positive band signature [1]. This demonstrates that the D-Ala-NHMe residue uniquely stabilizes the Type II β-turn conformation under solvent conditions where the L-Val analog fails to do so.
| Evidence Dimension | Circular dichroism spectral features indicative of β-turn type |
|---|---|
| Target Compound Data | Piv-Pro-D-Ala-NHMe: Two positive CD bands at ~230 nm and ~202 nm in cyclohexane and methanol (Type II β-turn) |
| Comparator Or Baseline | Piv-Pro-Val-NHMe: No turn structure in polar solvents; class B spectrum in cyclohexane (Type I turn population) |
| Quantified Difference | Presence vs. absence of dual positive CD band signature; Type II vs. non-turn/Type I conformation |
| Conditions | CD spectroscopy in methanol, hexafluoroisopropanol, and cyclohexane; peptide concentration not specified in abstract |
Why This Matters
For researchers designing β-turn peptidomimetics, D-Ala-NHMe provides a defined, solvent-robust Type II turn that Val-NHMe cannot replicate, directly impacting peptide scaffold selection and procurement decisions.
- [1] Crisma, M., Fasman, G.D., Balaram, H., & Balaram, P. (1984). Peptide models for β-turns. A circular dichroism study. International Journal of Peptide and Protein Research, 23(4), 411–419. View Source
